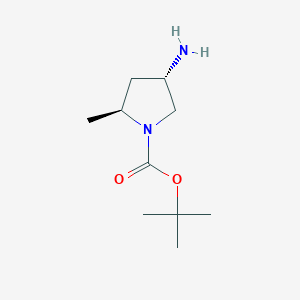

叔丁基 (2S,4S)-4-氨基-2-甲基吡咯烷-1-羧酸酯

描述

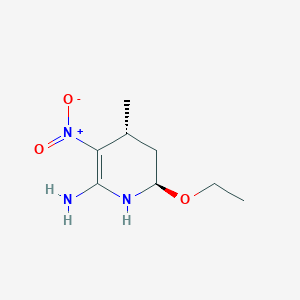

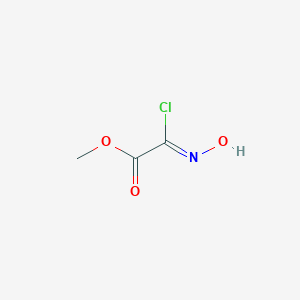

Tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is a compound that can be synthesized from amino acid derivatives and is relevant in the context of chiral chemistry and the synthesis of biologically active molecules. The compound's structure includes a pyrrolidine ring, a common motif in many pharmaceuticals, and its tert-butyl group can be useful for protection during synthesis and may also serve as an NMR tag in certain applications .

Synthesis Analysis

The synthesis of related compounds often begins with amino acids or their derivatives. For instance, (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine was synthesized from L-aspartic acid on a large scale, involving steps such as methylation, reduction, protection with di-tert-butyl dicarbonate, and mesylation . Similarly, tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, an intermediate related to biotin, was synthesized from L-cystine . These methods could potentially be adapted for the synthesis of tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds with tert-butyl groups has been characterized using various spectroscopic methods, including NMR and mass spectrometry. For example, O-tert-Butyltyrosine was shown to have a tert-butyl group that presents an outstanding NMR tag, which can be observed in one-dimensional (1)H NMR spectra without isotope labeling . X-ray crystallography has also been used to determine the structure of related compounds, providing detailed insights into their molecular configurations .

Chemical Reactions Analysis

The tert-butyl group is often used in chemical synthesis as a protective group due to its steric bulk and ease of removal. For example, the tert-butyl group in tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate is used for protection during the synthesis of biotin intermediates . The tert-butyl group can also influence the outcome of reactions, such as in the synthesis of enantiomerically pure compounds where it can be used as a chiral auxiliary .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl derivatives are influenced by the presence of the tert-butyl group. Gas-liquid chromatography and mass spectral analysis have been used to analyze tert-butyl derivatives, demonstrating that these compounds have characteristic fragmentation patterns and can be separated based on their physical properties 10. The tert-butyl group's steric bulk also affects the compound's solubility and reactivity, which are important considerations in synthesis and application.

科学研究应用

环境出现和归宿

合成酚类抗氧化剂:已经对合成酚类抗氧化剂 (SPA) 进行了研究,SPA 与叔丁基基化合物一样,用于抑制各种产品中的氧化。已在室内灰尘、室外空气颗粒物、海床沉积物和河水中以及人体中检测到 SPA,包括 2,6-二叔丁基-4-甲基苯酚 (BHT) 等衍生物。这些研究突出了这些化合物的环境持久性和人类暴露途径,表明需要对新型 SPA 的污染、环境行为和毒性影响进行未来研究,以减少潜在的环境污染 (Liu 和 Mabury,2020 年)。

生物降解和环境影响

醚的微生物降解:关于醚的生物降解,一篇关于甲基叔丁基醚 (MTBE) 和叔丁基醇 (TBA) 在地下微生物降解的综述讨论了利用各种末端电子受体的降解过程的热力学以及 MTBE 和 TBA 的有氧降解途径。这篇综述强调了在有氧和几乎所有缺氧条件下生物降解的潜力,尽管在特定条件下的降解速率和途径仍然不太清楚。该研究呼吁进一步研究影响此类化合物生物降解性的特定地点条件 (Schmidt 等人,2004 年)。

工业和商业应用

合成路线和工业应用:对万德他尼等复杂分子的合成研究突出了叔丁基基中间体的使用,证明了这些化合物在开发药物和其他高价值化学品中的重要性。此类研究展示了叔丁基基化合物在工业规模合成中的多功能性和商业价值,并提供了对更有效且潜在环境影响更小的生产方法的见解 (Mi,2015 年)。

环境修复技术

环境污染物的吸附:对从水中去除 MTBE 的吸附技术的研究反映了吸附方法在修复被叔丁基基化合物污染的水中的更广泛适用性。这些研究总结了活性炭、矿物和复合材料等各种吸附剂在从水溶液中去除这些污染物方面的有效性。此类研究强调了为环境修复目的开发和理解吸附剂对叔丁基基化合物的亲和力的重要性 (Vakili 等人,2017 年)。

属性

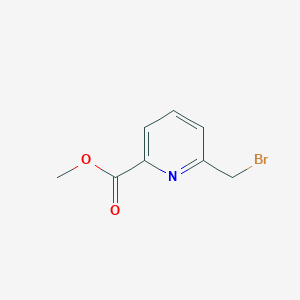

IUPAC Name |

tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7-5-8(11)6-12(7)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMVVTNPIKHJHP-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](CN1C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Propynyloxy)methyl]pyrimidine](/img/structure/B141639.png)